molecular formula C22H18Cl2N2O5S B298750 N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Numéro de catalogue B298750
Poids moléculaire: 493.4 g/mol
Clé InChI: ARIOITPCNHIUFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecule inhibitors that target the ubiquitin-proteasome system, which plays a crucial role in cellular protein degradation.

Mécanisme D'action

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting the proteasome-mediated degradation of proteins. The proteasome is a large protein complex that plays a crucial role in cellular protein degradation by breaking down damaged or misfolded proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded or damaged proteins, which can then trigger apoptosis or other cellular responses.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to reduce the accumulation of misfolded proteins in neurodegenerative disorders, leading to improved neuronal function and reduced neuroinflammation. In addition, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation in various inflammatory diseases by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can pose challenges in experimental settings.

Orientations Futures

Future research on N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on exploring its potential therapeutic applications in other diseases, such as viral infections, autoimmune disorders, and metabolic disorders. In addition, further studies could investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, as well as its potential interactions with other drugs. Finally, the development of more potent and soluble analogs of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could enhance its therapeutic potential in clinical settings.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dichloro-4-methylbenzenesulfonamide, which is then reacted with 4-(2-aminoethoxy)-3,5-dichlorobenzoyl chloride to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The entire synthesis process has been reported in detail in the scientific literature.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. Moreover, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases, respectively. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Propriétés

Nom du produit

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Formule moléculaire

C22H18Cl2N2O5S

Poids moléculaire

493.4 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H18Cl2N2O5S/c1-14-2-5-19(6-3-14)32(28,29)26(18-9-15(23)8-16(24)10-18)12-22(27)25-17-4-7-20-21(11-17)31-13-30-20/h2-11H,12-13H2,1H3,(H,25,27)

Clé InChI

ARIOITPCNHIUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.